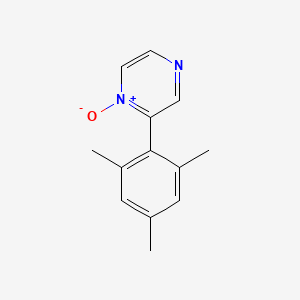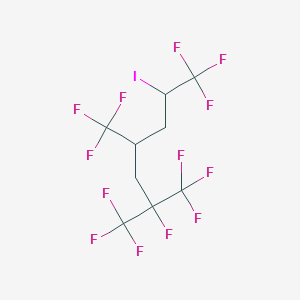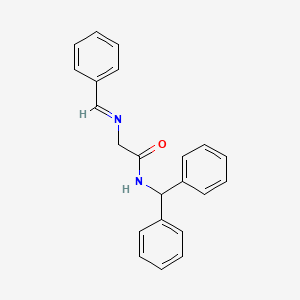![molecular formula C19H30O5 B14193622 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol CAS No. 918789-84-1](/img/structure/B14193622.png)
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol is a complex organic compound that features a dioxolane ring, an ethylhexyl group, and a methoxyphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol typically involves multiple steps:
Formation of the Dioxolane Ring: This step involves the reaction of an aldehyde or ketone with a diol under acidic conditions to form the dioxolane ring.
Attachment of the Ethylhexyl Group: The ethylhexyl group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Methoxyphenol Moiety: This step involves the reaction of a phenol derivative with a methoxy group, typically through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or ethers.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and ethers.
Substitution: Various substituted phenols and ethers.
Wissenschaftliche Forschungsanwendungen
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl glycidyl ether: Similar in structure but lacks the dioxolane ring and methoxyphenol moiety.
Glycidyl 2-ethylhexyl ether: Another related compound with similar functional groups but different overall structure.
Uniqueness
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific structural characteristics.
Eigenschaften
CAS-Nummer |
918789-84-1 |
|---|---|
Molekularformel |
C19H30O5 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
5-[4-(2-ethylhexoxymethyl)-1,3-dioxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C19H30O5/c1-4-6-7-14(5-2)11-22-12-16-13-23-19(24-16)15-8-9-18(21-3)17(20)10-15/h8-10,14,16,19-20H,4-7,11-13H2,1-3H3 |
InChI-Schlüssel |
ITPBXLWUZAOOOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COCC1COC(O1)C2=CC(=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)

![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)


![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)
![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)
